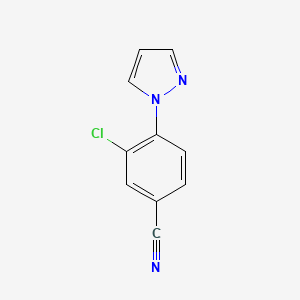

3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClN3 |

|---|---|

Molecular Weight |

203.63 g/mol |

IUPAC Name |

3-chloro-4-pyrazol-1-ylbenzonitrile |

InChI |

InChI=1S/C10H6ClN3/c11-9-6-8(7-12)2-3-10(9)14-5-1-4-13-14/h1-6H |

InChI Key |

GHTYLSPQECJEJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C#N)Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 3 Chloro 4 1h Pyrazol 1 Yl Benzonitrile and Analogues

Retrosynthetic Analysis and Design Principles for Pyrazole-Benzonitrile Constructs

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile, the most logical disconnection is the C-N bond between the benzonitrile (B105546) ring and the pyrazole (B372694) nitrogen. This primary disconnection reveals two principal synthetic strategies.

Strategy A: N-Arylation. This approach involves disconnecting the N1-C4' bond, leading to two key synthons: a pyrazole anion (or its synthetic equivalent) and a substituted phenyl cation (or its equivalent). The corresponding reagents are pyrazole itself and a suitably activated 3-chloro-benzonitrile derivative, such as 3-chloro-4-halobenzonitrile. This strategy focuses on forming the crucial C-N bond as a key step.

Strategy B: Pyrazole Ring Formation. An alternative disconnection cleaves the pyrazole ring itself, specifically the N-N bond and two C-N bonds. This leads to a (3-chloro-4-cyanophenyl)hydrazine precursor and a three-carbon (C3) electrophilic component, such as a 1,3-dicarbonyl compound or its synthetic equivalent. This strategy builds the pyrazole ring directly onto the pre-functionalized benzonitrile core.

Established Synthetic Routes to Pyrazole-Benzonitrile Compounds

A prevalent and direct method for synthesizing this compound involves the reaction of pyrazole with a pre-functionalized benzene (B151609) ring. This typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The starting material of choice is often 3-chloro-4-fluorobenzonitrile.

In this reaction, the fluorine atom at the C-4 position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the para-cyano group. The pyrazole, acting as a nitrogen nucleophile (often in the presence of a base like potassium carbonate to form the pyrazolate anion), displaces the fluoride (B91410) ion, which is an excellent leaving group. This reaction is generally high-yielding and proceeds under relatively mild conditions.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Ref. |

| Pyrazole | 3-Chloro-4-fluorobenzonitrile | K₂CO₃ | DMF | 80-100 °C | This compound | N/A |

| Pyrazole | 3,4-Dichlorobenzonitrile (B1293625) | K₂CO₃ | DMSO | >120 °C | This compound | N/A |

Note: The reaction with 3,4-dichlorobenzonitrile is generally slower and requires more forcing conditions compared to the fluoro-analogue due to the lower lability of the chloro leaving group.

The construction of the pyrazole ring onto a pre-existing aromatic precursor is a classic and versatile strategy. The most common method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound.

To synthesize the target molecule, (3-chloro-4-cyanophenyl)hydrazine would be the required starting material. This hydrazine is then reacted with a 1,3-dicarbonyl equivalent, such as malondialdehyde or 1,1,3,3-tetramethoxypropane (B13500) (a protected form of malondialdehyde), typically under acidic conditions. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This method is particularly useful for accessing pyrazoles with specific substituents at the 3, 4, or 5-positions by choosing an appropriately substituted 1,3-dicarbonyl compound.

Beyond classical SNAr, modern transition metal-catalyzed cross-coupling reactions provide powerful alternatives for forming the C-N bond between the pyrazole and benzonitrile moieties. These methods are particularly valuable when the aromatic ring is not sufficiently activated for SNAr.

Ullmann Condensation: This is a classical copper-catalyzed reaction involving the coupling of an aryl halide with an amine, alcohol, or thiol. For the synthesis of this compound, pyrazole is coupled with 4-bromo-2-chlorobenzonitrile (B136228) or 4-iodo-2-chlorobenzonitrile using a copper catalyst (e.g., CuI, CuO, or copper powder), often in the presence of a ligand and a base at high temperatures. organic-chemistry.orgmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for forming C-N bonds. It offers milder reaction conditions and broader substrate scope compared to the Ullmann reaction. The reaction couples pyrazole with an aryl halide or triflate (e.g., 4-bromo-2-chlorobenzonitrile) in the presence of a palladium catalyst (like Pd₂(dba)₃), a phosphine (B1218219) ligand (such as Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄). researchgate.netrsc.orgmit.edu

| Reaction Type | Aryl Halide | N-Nucleophile | Catalyst/Ligand | Base | Solvent | Product |

| Ullmann Coupling | 4-Bromo-2-chlorobenzonitrile | Pyrazole | CuI / Diamine Ligand | K₃PO₄ | Dioxane | This compound |

| Buchwald-Hartwig | 4-Bromo-2-chlorobenzonitrile | Pyrazole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | This compound |

Advanced Synthetic Methodologies in Pyrazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times. This technology is highly applicable to the synthesis of pyrazole derivatives. dergipark.org.tr

Both the classical Knorr pyrazole synthesis and transition-metal cross-coupling reactions can be dramatically expedited by microwave irradiation. rsc.org For instance, the condensation of a hydrazine with a 1,3-dicarbonyl compound, which might take several hours under conventional heating, can often be completed in a matter of minutes in a microwave reactor. researchgate.netresearchgate.net Similarly, microwave heating can reduce the reaction times for Ullmann and Buchwald-Hartwig couplings from many hours to as little as 10-30 minutes, while also potentially lowering the required catalyst loading. nih.gov This efficiency makes microwave-assisted synthesis a key methodology in modern medicinal chemistry for the rapid generation of compound libraries. lew.roeresearchco.com

| Synthetic Step | Conventional Heating | Microwave-Assisted |

| Time | Yield | Time |

| Knorr Pyrazole Synthesis | 4-12 hours | 70-85% |

| Ullmann N-Arylation | 12-24 hours | 50-70% |

| Buchwald-Hartwig N-Arylation | 8-18 hours | 75-90% |

Data represents typical, generalized findings and specific results may vary based on substrates and exact conditions.

Ultrasound and Mechanochemical Techniques in Pyrazole Synthesis

Modern synthetic chemistry increasingly adopts green and sustainable methods, with ultrasound and mechanochemical techniques emerging as powerful tools for the synthesis of pyrazole derivatives. These alternative energy sources offer distinct advantages over conventional heating methods, including enhanced reaction rates, higher yields, milder reaction conditions, and sometimes, unique selectivity. rsc.orgresearchgate.net

Ultrasound irradiation, or sonochemistry, utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This energy input can accelerate reactions and enable transformations that are inefficient under silent (non-irradiated) conditions. researchgate.netnih.gov For instance, ultrasound has been successfully employed in multicomponent reactions (MCRs) to construct pyrazole rings, often leading to significantly reduced reaction times and simplified purification processes. researchgate.net The application of ultrasound can be particularly beneficial for processes requiring milder conditions, serving as a valuable alternative to high-temperature microwave irradiation. rsc.orgresearchgate.net

Mechanochemistry, on the other hand, involves inducing reactions through mechanical force, such as grinding or milling, often in the absence of a solvent (neat) or with minimal solvent (liquid-assisted grinding). This technique is highly aligned with the principles of green chemistry. researchgate.net Though less frequently reported for pyrazole synthesis compared to microwave or ultrasound methods, mechanochemical activation offers notable advantages in sustainability by reducing solvent waste. rsc.orgresearchgate.net

The table below summarizes findings from studies on these green synthetic techniques for pyrazole synthesis.

| Technique | Reaction Type | Substrates | Key Findings & Advantages |

| Ultrasound Irradiation | Multicomponent Reaction | Aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate | Rapid, high-yield synthesis of pyrazoles; avoids complex purification. researchgate.net |

| Ultrasound Irradiation | Cyclocondensation | Substituted benzoic acids, hydrazines, isothiocyanates | Efficient, step-wise synthesis of thiourea-linked pyrazole derivatives under metal-free conditions. nih.gov |

| Mechanochemistry | General Synthesis | Various precursors | Offers distinct sustainability advantages; less frequently employed but effective. rsc.orgresearchgate.net |

| Ultrasound vs. Microwave | Comparative Study | Pyrazole and electrophiles | Microwave irradiation showed faster reaction times (2-5 min) at 140°C compared to ultrasound (30-40 min) at room temperature, highlighting a trade-off between speed and temperature. nih.gov |

Chemo- and Regioselective Synthesis of this compound and Analogues

The synthesis of substituted pyrazoles, including this compound, often presents a challenge in controlling regioselectivity. The reaction of unsymmetrical 1,3-dicarbonyl compounds or their equivalents with substituted hydrazines can lead to a mixture of regioisomers. Consequently, the development of chemo- and regioselective synthetic methods is of paramount importance.

Regiocontrol in pyrazole synthesis can be achieved by carefully selecting the starting materials, reagents, and reaction conditions. urfu.ru A notable strategy involves the use of trichloromethyl enones and substituted hydrazines. Research has shown that the choice between a free arylhydrazine and its hydrochloride salt can completely switch the regiochemical outcome. For example, reacting an enone with a free arylhydrazine predominantly yields the 1,5-regioisomer, while the corresponding arylhydrazine hydrochloride overwhelmingly favors the formation of the 1,3-regioisomer. nih.gov This control is attributed to the initial protonation site on the hydrazine, which dictates the subsequent cyclization pathway. nih.gov

Temperature can also be a critical factor in directing the synthesis. Temperature-controlled divergent synthesis allows for the selective preparation of different pyrazole derivatives from the same starting materials simply by tuning the reaction temperature, avoiding the need for different catalysts or reagents. nih.gov Furthermore, the nature of substituents on the reactants can profoundly influence the reaction's direction. In reactions involving 1,2,4-triketone analogues with hydrazines, the electronic properties of the substituents can switch the preferential site of nucleophilic attack, thus controlling the final product structure. urfu.ru The regioselectivity of transformations like the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes has been confirmed through two-dimensional NMR techniques and DFT calculations, which help in understanding the transition states that lead to the most stable product. rsc.org

A specific process for a related isomer, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, involves the reaction of 2-chloro-4-(3-(dimethylamino)acryloyl)benzonitrile with hydrazine. google.com The synthesis of this compound would likely involve the reaction of a suitably substituted phenylhydrazine (B124118) with a three-carbon synthon, where regiocontrol is crucial.

| Method | Key Reagents/Conditions | Regioisomeric Outcome | Rationale/Mechanism |

| Hydrazine Salt Selection | Trichloromethyl enones + Arylhydrazine hydrochloride | Predominantly 1,3-regioisomer | Initial protonation of N2 favors a pathway leading to the 1,3-isomer. nih.gov |

| Hydrazine Free Base | Trichloromethyl enones + Free Arylhydrazine | Predominantly 1,5-regioisomer | The reaction pathway is altered in the absence of the hydrochloride salt. nih.gov |

| Temperature Control | α,β-alkynic hydrazones | Divergent synthesis of different pyrazole products | Temperature tuning controls the electrophilic cyclization pathway. nih.gov |

| Substituent Effects | 1,2,4-Triketone analogs + Hydrazines | Varies based on triketone substituent | Electronic nature of substituents directs the site of initial nucleophilic attack. urfu.ru |

Derivatization and Scaffold Modification Studies

Introduction of Functional Groups on the Pyrazole Moiety

The pyrazole ring is a versatile scaffold that allows for functionalization at several positions. nih.gov The reactivity of the pyrazole core is characterized by both nucleophilic and electrophilic sites. The nitrogen atoms (N1 and N2) and the C4 carbon are generally nucleophilic, while the C3 and C5 carbons are electrophilic. nih.govresearchgate.net This inherent reactivity allows for a wide range of derivatization reactions.

N-alkylation and N-arylation are common modifications. The pyrrole-like NH group can be deprotonated to form a pyrazolate anion, which readily reacts with various electrophiles. This allows for the introduction of a vast array of substituents at the N1 position, which is often crucial for modulating the biological activity of the molecule.

Electrophilic substitution, such as halogenation, nitration, and acylation, typically occurs at the C4 position, which is the most electron-rich carbon in the ring. For instance, the synthesis of 4-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzonitrile demonstrates the presence of both chloro and methyl groups on the pyrazole ring, highlighting the feasibility of such substitutions. ias.ac.in The introduction of these functional groups can significantly alter the steric and electronic properties of the parent compound, providing a means to fine-tune its chemical and pharmacological profile.

| Position | Reaction Type | Reagents/Conditions | Example Functional Groups |

| N1 | Alkylation / Arylation | Base (e.g., NaH, K2CO3), Alkyl/Aryl halide | Methyl, Ethyl, Phenyl, Chiral auxiliaries |

| C4 | Halogenation | NCS, NBS, I2 | -Cl, -Br, -I |

| C4 | Nitration | HNO3/H2SO4 | -NO2 |

| C3, C5 | Lithiation then Electrophilic Quench | n-BuLi, Electrophile (e.g., CO2, R-CHO) | -COOH, -CH(OH)R |

Substituent Effects on the Benzonitrile Ring for Analogues of this compound

The electronic nature of substituents on a phenyl ring attached to a pyrazole core is known to significantly impact biological activity. For example, the presence of electron-withdrawing groups, such as nitro or halo groups, on a phenyl moiety has been shown to enhance the antinociceptive efficacy of pyrazole derivatives. nih.gov Conversely, the replacement of a polar group (like a hydroxyl) with a bulky, hydrophobic group can dramatically alter other activities, such as antidepressant effects. nih.gov

In the context of this compound analogues, modifying the substituents on the benzonitrile ring can:

Influence Acidity/Basicity: Electron-donating groups on the benzonitrile ring can increase the electron density on the pyrazole moiety, potentially increasing the basicity of the pyridine-like nitrogen. nih.gov

Modulate Reactivity: The electronic nature of the benzonitrile ring can affect the reactivity of the pyrazole ring towards further substitution.

Impact Biological Interactions: Substituents can act as hydrogen bond donors or acceptors, or engage in hydrophobic or electrostatic interactions with target proteins, thereby dictating the compound's efficacy and selectivity. For instance, an ortho-hydroxyl group on a phenyl ring was found to be critical for hydrogen bonding with a proton pump enzyme target. nih.gov

The table below outlines the predicted effects of different substituent types on the benzonitrile ring.

| Substituent Type | Position on Benzonitrile Ring | Predicted Effect on Molecular Properties | Example |

| Electron-Withdrawing | Ortho, Para to Pyrazole | Decreases electron density on the pyrazole ring; can act as a hydrogen bond acceptor. | -NO2, -CN, -CF3 |

| Electron-Donating | Ortho, Para to Pyrazole | Increases electron density on the pyrazole ring; can modulate pKa. | -OCH3, -NH2, -CH3 |

| Halogens | Any | Inductive electron withdrawal; can participate in halogen bonding. | -F, -Br |

| Hydrogen Bond Donors/Acceptors | Any | Can form specific interactions with biological targets, enhancing binding affinity. | -OH, -COOH, -NH2 |

Chiral Synthesis and Stereochemical Control for this compound Derivatives

The introduction of chirality into pyrazole-containing molecules is a key strategy in drug discovery, as stereoisomers often exhibit different pharmacological and toxicological profiles. Asymmetric synthesis of derivatives of this compound can be achieved by introducing a stereocenter, typically on a substituent attached to the N1 position of the pyrazole ring.

Several methodologies have been developed for the stereoselective synthesis of chiral pyrazoles. One effective approach involves the use of chiral auxiliaries. For instance, (R)- or (S)-tert-butanesulfinamide can be condensed with an aldehyde to form a chiral sulfinyl imine. Stereoselective addition of a nucleophile to this imine, followed by further transformations, can yield pyrazole derivatives where a stereocenter is directly attached to the pyrazole nitrogen. nih.gov

Another powerful strategy is the 1,3-dipolar cycloaddition of diazo compounds (generated in situ from chiral tosylhydrazones) with terminal alkynes. This is followed by a uniovi.esacs.org-sigmatropic rearrangement that proceeds with stereoretention, successfully transferring the chirality from the starting material to the N1-substituent of the pyrazole product. uniovi.es This method is particularly valuable as it allows for the regioselective preparation of chiral pyrazoles that would be difficult to access via direct alkylation of an N-H pyrazole, which often yields a mixture of regioisomers. uniovi.es

Catalytic asymmetric methods are also prominent. N-heterocyclic carbene (NHC) catalysts have been used to facilitate enantio- and diastereoselective [2+4] cycloaddition reactions to produce structurally complex, multicyclic pyrano[2,3-c]pyrazole derivatives with high optical purity. acs.org Similarly, organocatalytic and metal-catalyzed reactions utilizing pyrazolin-5-one derivatives as substrates have emerged as effective routes to highly functionalized, enantiopure pyrazole and pyrazolone (B3327878) compounds. rwth-aachen.de

| Synthetic Strategy | Key Features | Type of Stereocontrol | Example Application |

| Chiral Auxiliary | Use of removable chiral groups like tert-butanesulfinamide. | Substrate-controlled diastereoselective addition. | Synthesis of chiral N-alkylated pyrazoles. nih.gov |

| uniovi.esacs.org-Sigmatropic Rearrangement | Cascade reaction from α-chiral tosylhydrazones and alkynes. | Stereoretentive migration of the chiral group to the N1 position. | Preparation of N-chiral pyrazoles with a stereogenic carbon directly attached to nitrogen. uniovi.es |

| Carbene Catalysis | NHC-catalyzed enantio- and diastereoselective cycloaddition. | Catalyst-controlled facial selectivity. | Synthesis of complex multicyclic pyrano[2,3-c]pyrazoles. acs.org |

| Organocatalysis | Michael addition of pyrazolin-5-ones to α,β-unsaturated aldehydes. | Use of chiral amine catalysts to induce enantioselectivity. | Asymmetric synthesis of tetrahydropyrano[2,3-c]pyrazoles. rwth-aachen.de |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Precise Structural Elucidation of Pyrazole-Benzonitrile Compounds

X-ray crystallography stands as the most powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid, offering precise data on bond lengths, bond angles, and molecular conformation.

Single-crystal X-ray diffraction (SCXRD) allows for the unambiguous determination of a molecule's structure. While a specific SCXRD study for 3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is not publicly available, analysis of closely related pyrazole-benzonitrile and chlorophenyl-pyrazole structures provides significant insight into its expected molecular conformation. researchgate.netnih.gov

A critical conformational parameter is the dihedral angle between the planes of the pyrazole (B372694) ring and the substituted benzonitrile (B105546) ring. In analogous structures, such as 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile, the dihedral angles between the pyrazole and attached phenyl rings are relatively small, indicating a largely planar conformation. nih.gov For instance, in one reported structure, the dihedral angles between the pyrazolone (B3327878) plane and the attached cyanobenzene and benzene (B151609) planes are 4.97 (9)° and 9.91 (9)°, respectively. nih.gov Similarly, in 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole ring and the adjacent phenyl ring is 7.93 (7)°. researchgate.net This suggests that this compound likely adopts a near-coplanar arrangement, which can influence its electronic properties and intermolecular interactions in the solid state.

Table 1: Representative Single-Crystal X-ray Diffraction Data for Related Pyrazole Compounds

| Parameter | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.net | 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile nih.gov |

| Formula | C₁₆H₁₁ClN₂O | C₁₆H₁₁N₃O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 16.0429 (4) | 7.6683 (3) |

| b (Å) | 4.8585 (1) | 17.8013 (7) |

| c (Å) | 16.7960 (4) | 9.7574 (4) |

| β (°) ** | 96.581 (1) | 106.506 (4) |

| Volume (ų) ** | 1300.53 (5) | 1277.05 (9) |

| Dihedral Angle | 7.93 (7)° (Pyrazole-Phenyl) | 4.97 (9)° (Pyrazolone-Cyanobenzene) |

This table presents data from closely related structures to infer potential characteristics of this compound.

Powder X-ray Diffraction (XRPD) is a crucial technique for characterizing the crystalline nature of a bulk sample. It is particularly important for identifying different crystalline forms, or polymorphs, which may possess distinct physical properties. The XRPD pattern is a fingerprint of a specific crystalline solid. he.com.br

The process involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at different angles. researchgate.net The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), can be used to:

Confirm the crystalline identity of a synthesized batch against a known standard.

Identify the presence of different polymorphs or impurities.

Determine unit-cell parameters through a process called indexing. researchgate.net

For novel pyrazole-benzonitrile compounds, obtaining a high-quality XRPD pattern is a standard characterization step that would be essential for quality control and regulatory filings. he.com.brresearchgate.net

Elucidating the co-crystal structure of a compound bound to a biological macromolecule, such as a protein or enzyme, is fundamental to understanding its mechanism of action. This is typically achieved through single-crystal X-ray diffraction of the complex.

While a specific co-crystal structure for this compound with a biological target is not publicly documented, related pyrazole derivatives have been studied. For instance, pyrano[2,3-c]pyrazole derivatives have been investigated as inhibitors of p38 MAP kinase, with molecular docking studies predicting their binding affinity within the ATP-binding pocket. nih.gov Such studies reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity and selectivity.

Furthermore, pyrazole-benzonitrile ligands can form coordination complexes with metal ions. The crystal structure of a silver(I) coordination dimer with 3-(1H-pyrazol-1-yl)benzonitrile shows the ligand bridging two metal centers through its pyrazole and nitrile nitrogen atoms, demonstrating the coordinating capabilities of these functional groups. nih.gov Analysis of these ligand-bound states is critical for the rational design of new therapeutic agents.

High-Resolution Spectroscopic Techniques for Structural Assignment

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. Analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of all hydrogen and carbon atoms in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole and benzonitrile rings. The pyrazole protons typically appear as three signals, while the substituted benzonitrile ring will show three signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile and chloro groups and the electronic character of the pyrazole ring. rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbon atom of the nitrile group (C≡N) is expected at a characteristic downfield shift (typically ~117-119 ppm), while the carbons directly attached to the chlorine and nitrogen atoms will also show predictable shifts. rsc.org

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively confirm the connectivity between protons and carbons, ensuring an unambiguous structural assignment. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound *

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Benzonitrile Ring | ||

| C1 (-CN) | - | ~110 |

| C2 | - | ~117 |

| C3 (-Cl) | - | ~139 |

| C4 (-Pyrazole) | - | ~140 |

| C5 | ~7.8 (d) | ~128 |

| C6 | ~7.9 (dd) | ~134 |

| H5 | ~7.6 (d) | - |

| H6 | - | |

| Pyrazole Ring | ||

| C7 | ~8.0 (d) | ~142 |

| C8 | ~6.5 (t) | ~108 |

| C9 | ~7.7 (d) | ~130 |

| H7 | - | |

| H8 | - | |

| H9 | - |

*Predicted values are estimated based on data from analogous compounds like 4-chlorobenzonitrile, 3-chlorobenzonitrile, and various pyrazole derivatives. rsc.orgchemicalbook.com Actual experimental values may vary. Solvent is assumed to be CDCl₃.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₁₀H₆ClN₃), High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. HRMS can measure the mass with very high precision, allowing the calculated exact mass to be matched with the experimental value, thereby confirming the molecular formula. acs.org

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance). This results in two peaks: one for the molecular ion [M]⁺ and another at [M+2]⁺ with roughly one-third the intensity. miamioh.edu

Common fragmentation patterns for this molecule under electron impact (EI) ionization would likely involve the loss of small, stable molecules or radicals. libretexts.org Expected fragmentation could include the loss of HCN (27 Da) from the nitrile group or the cleavage of the pyrazole ring. miamioh.eduresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₆ClN₃ |

| Molecular Weight | 203.63 g/mol |

| HRMS (ESI) [M+H]⁺ (C₁₀H₇ClN₃⁺) | Calculated: 204.0323 |

| Key Isotopic Peaks | [M]⁺ at m/z 203 (¹²C₁₀¹H₆³⁵ClN₃) [M+2]⁺ at m/z 205 (¹²C₁₀¹H₆³⁷ClN₃) |

| Isotopic Ratio (M:M+2) | ~3:1 |

| Potential Fragments | Loss of Cl, loss of HCN |

Vibrational Spectroscopy (Infrared) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a pivotal technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides a unique fingerprint, with characteristic absorption bands corresponding to the vibrational modes of its constituent parts: the benzonitrile ring, the pyrazole moiety, the carbon-chlorine bond, and the carbon-nitrogen triple bond.

Conformational insights can also be gleaned from IR spectroscopy. Although the core structure of this compound is largely planar, rotation is possible around the single bond connecting the pyrazole and benzene rings. Different rotational conformers could, in principle, give rise to distinct vibrational spectra. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation of the molecule in a given state (solid, liquid, or gas). However, for many such molecules, the energy barrier to rotation is low, and only the average conformation is observed at room temperature.

Below is a table summarizing the expected characteristic infrared absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretching | Aromatic (Benzene) & Pyrazole Rings | 3100 - 3000 |

| C≡N Stretching | Nitrile | 2260 - 2220 |

| C=C & C=N Stretching | Aromatic & Pyrazole Rings | 1600 - 1450 |

| C-C Stretching | In-ring | 1400 - 1200 |

| C-N Stretching | Benzene-Pyrazole Link | 1265 - 1250 |

| C-H In-plane Bending | Aromatic & Pyrazole Rings | 1300 - 1000 |

| C-Cl Stretching | Chloro-Benzene | 800 - 600 |

| C-H Out-of-plane Bending | Aromatic & Pyrazole Rings | 900 - 675 |

This interactive table is based on general spectroscopic data and analysis of structurally similar compounds. researchgate.netnih.gov

Chromatographic and Separation Techniques for Analytical Purity

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including this compound. These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).

For a compound like this compound, a reverse-phase HPLC (RP-HPLC) or UPLC method is typically employed for purity analysis. In this mode, a nonpolar stationary phase (commonly octadecylsilane, C18) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. ekb.eg The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Impurities, whether they are starting materials, byproducts, or degradation products, will have different polarities and thus different retention times, allowing for their separation and quantification.

UPLC offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much shorter analysis times, which are achieved by using columns packed with smaller particles (<2 µm). mdpi.com The development of a robust HPLC or UPLC method is critical for quality control, ensuring that the purity of this compound meets the stringent requirements for its use in further chemical synthesis.

The following table outlines a typical set of parameters for an RP-HPLC method suitable for analyzing the purity of this compound.

| Parameter | Condition |

| Chromatographic System | HPLC or UPLC |

| Column | C18, 250 mm x 4.6 mm, 5 µm (for HPLC) or C18, 50 mm x 2.1 mm, 1.7 µm (for UPLC) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC) |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL (HPLC) or 2 µL (UPLC) |

This interactive table presents representative conditions for the analytical purity determination of compounds with similar structures. ekb.eg

Chiral Chromatography for Enantiomeric Purity Determination

The molecule this compound is achiral; it does not possess a stereocenter and is superimposable on its mirror image. Consequently, it does not exist as a pair of enantiomers, and the concept of enantiomeric purity is not applicable to this specific compound. Chiral chromatography, a technique designed to separate enantiomers, would therefore not be used for its analysis.

However, in the broader context of pyrazole-containing compounds, many derivatives are chiral and play a significant role in pharmaceuticals. For these related chiral compounds, chiral chromatography is a critical technique for determining enantiomeric purity. chromatographyonline.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely and successfully used for the separation of chiral pyrazole derivatives. nih.govacs.orgnih.gov The separation mechanism on these CSPs involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, between the analyte and the chiral selector of the stationary phase. nih.govacs.org The choice of mobile phase, which can be a normal-phase solvent system (e.g., n-hexane/ethanol) or a polar organic mode, significantly influences the resolution of the enantiomers. nih.govmz-at.de The development of such methods is essential for the synthesis and quality control of single-enantiomer drugs, where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful.

The table below summarizes typical conditions reported for the successful chiral separation of related pyrazole compounds, illustrating the principles that would be applied if one were analyzing a chiral analogue of this compound.

| Chiral Stationary Phase (CSP) | Mobile Phase | Elution Mode | Application Example | Reference |

| Lux Cellulose-2 | Methanol or Acetonitrile | Polar Organic | Biologically active 4,5-dihydro-1H-pyrazole derivatives | nih.gov, nih.gov |

| Lux Amylose-2 | n-Hexane / Ethanol | Normal Phase | Biologically active 4,5-dihydro-1H-pyrazole derivatives | nih.gov, nih.gov |

| CHIRALPAK® IB | n-Hexane / 2-Propanol | Normal Phase | Phenylpyrazole pesticides (e.g., Fipronil) | mz-at.de |

| (S,S) Whelk-O1 | CO₂ / Methanol | Supercritical Fluid Chromatography (SFC) | Chiral pyrazole intermediate for a kinase inhibitor | chromatographyonline.com |

This interactive table provides examples of chiral separation methods for structurally related pyrazole compounds.

Computational and in Silico Approaches in the Study of 3 Chloro 4 1h Pyrazol 1 Yl Benzonitrile

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties of pyrazole-benzonitrile compounds.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Electrostatic Potential Mapping.researchgate.netresearchgate.netnih.gov

DFT calculations are instrumental in elucidating the electronic properties of 3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile. Key aspects that are routinely investigated include the electronic structure, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The electronic structure provides a detailed picture of the electron distribution within the molecule. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical descriptors of molecular reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For pyrazole (B372694) derivatives, these calculations help in understanding their reaction mechanisms and kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecule's surface. nih.gov It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions, including hydrogen bonding and other non-covalent interactions that are vital for ligand-receptor binding. researchgate.netchemrxiv.org In the MEP map of a typical pyrazole-benzonitrile derivative, the regions around the nitrogen atoms of the pyrazole ring and the nitrile group are expected to show negative potential (red/yellow), indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms of the pyrazole and benzene (B151609) rings would exhibit positive potential (blue), marking them as potential hydrogen bond donors. nih.gov

Table 1: Representative Quantum Chemical Descriptors for a Pyrazole-Benzonitrile Derivative

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 4.5 to 5.5 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.0 to 5.0 Debye |

Energetic Analysis of Tautomers and Conformational Isomers of Pyrazole-Benzonitrile Compounds.nih.govnih.gov

Many heterocyclic compounds, including pyrazoles, can exist as different tautomers. researchgate.netearthlinepublishers.com DFT calculations are employed to determine the relative stabilities of these tautomeric forms by computing their ground-state energies. nih.govearthlinepublishers.com For substituted pyrazoles, different positional isomers are also possible. The energetic analysis helps in identifying the most stable tautomer and isomer under specific conditions (gas phase or in a solvent), which is crucial as different forms may exhibit distinct biological activities.

Furthermore, molecules with rotatable bonds, such as the bond connecting the pyrazole and benzonitrile (B105546) rings in this compound, can adopt various conformations. DFT is used to perform a conformational analysis by calculating the potential energy surface as a function of the dihedral angle between the two rings. This analysis identifies the lowest energy conformers and the energy barriers between them, providing insights into the molecule's flexibility, which is an important factor in its ability to bind to a biological target. nih.gov

Table 2: Relative Energies of Tautomers/Conformers of a Generic Pyrazole-Benzonitrile Compound

| Tautomer/Conformer | Description | Relative Energy (kcal/mol) |

| Conformer A | Planar conformation (dihedral angle ~0°) | 0.0 (Reference) |

| Conformer B | Twisted conformation (dihedral angle ~45°) | +1.5 to +3.0 |

| Conformer C | Perpendicular conformation (dihedral angle ~90°) | +4.0 to +6.0 |

| Tautomer 1 | 1H-pyrazole | 0.0 (Generally more stable) |

| Tautomer 2 | 2H-pyrazole | +5.0 to +10.0 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to predict how a ligand, such as this compound, interacts with the binding site of a target protein. nih.govresearchgate.netnih.gov

Prediction of Binding Modes and Key Intermolecular Interactions of Pyrazole-Benzonitrile Ligands.nih.govresearchgate.netijpbs.compensoft.net

Molecular docking simulations can predict the binding pose of a pyrazole-benzonitrile ligand within the active site of a target protein. researchgate.net These simulations generate multiple possible conformations and score them based on a scoring function that estimates the binding affinity. ijpbs.comnih.gov The top-ranked poses provide hypotheses about the most likely binding mode.

The analysis of the docked complexes reveals key intermolecular interactions, such as:

Hydrogen bonds: The nitrogen atoms of the pyrazole ring and the nitrile group are common hydrogen bond acceptors, while the N-H of the pyrazole can act as a hydrogen bond donor.

Pi-pi stacking: The aromatic pyrazole and benzonitrile rings can engage in pi-pi stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic interactions: The chloro-substituted benzene ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen bonds: The chlorine atom can participate in halogen bonding, a non-covalent interaction with a nucleophilic site.

These predicted interactions are crucial for understanding the molecular basis of the ligand's activity and for guiding further optimization. nih.govresearchgate.net

Identification of Putative Binding Pockets in Target Macromolecules for this compound Analogues.nih.gov

In cases where the binding site of a target protein is unknown, "blind docking" can be performed, where the entire protein surface is searched for potential binding sites. More commonly, pocket prediction algorithms are used to identify cavities on the protein surface that are likely to be binding pockets. nih.gov Once a putative binding pocket is identified, docking simulations with this compound analogues can be carried out to assess the suitability of the pocket for this class of ligands. This approach is particularly useful in the early stages of drug discovery when exploring new targets.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Strategies.nih.govlongdom.orgucl.ac.ukresearchgate.net

The insights gained from quantum chemical calculations and molecular docking form the foundation of Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD). drugdiscoverychemistry.comresearchgate.net

SBDD relies on the three-dimensional structure of the target macromolecule to design ligands with high affinity and selectivity. nih.govlongdom.org The predicted binding mode of this compound can be used to suggest chemical modifications that would enhance its interactions with the target, for example, by introducing a functional group that can form an additional hydrogen bond with a specific residue in the binding pocket. ucl.ac.ukresearchgate.net

FBDD is an approach that starts with the identification of small molecular fragments that bind weakly to the target. nih.govnih.govdrughunter.com These fragments are then grown or linked together to produce a more potent lead compound. nih.gov A compound like this compound can be deconstructed into its constituent fragments (e.g., chlorobenzonitrile and pyrazole) to explore their individual contributions to binding. Conversely, this compound itself could be considered a "fragment" to be elaborated upon in an FBDD campaign.

Table 3: SBDD and FBDD Strategies Involving Pyrazole-Benzonitrile Scaffolds

| Strategy | Description | Example Application |

| SBDD: Lead Optimization | Modifying the lead compound based on the protein-ligand complex structure to improve potency and selectivity. | Adding a hydroxyl group to the benzonitrile ring to form a new hydrogen bond with a polar residue in the active site. |

| FBDD: Fragment Linking | Combining two or more fragments that bind to adjacent sites in the protein to create a single, more potent molecule. | Linking a pyrazole fragment that binds in one sub-pocket to a benzonitrile fragment in a neighboring sub-pocket. |

| FBDD: Fragment Growing | Elaborating a starting fragment to make additional interactions with the target protein. | Extending the pyrazole ring with substituents that can reach into a nearby hydrophobic pocket. |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can elucidate the dynamic interactions between a ligand, such as a pyrazole derivative, and its biological target, typically a protein receptor. eurasianjournals.com This technique allows researchers to observe the stability of the ligand within the receptor's binding site, identify key amino acid residues involved in the interaction, and understand the conformational changes that may occur upon binding. mdpi.comrsc.org

For instance, in studies of pyrazole derivatives as kinase inhibitors, MD simulations have been employed to validate the binding modes predicted by molecular docking. mdpi.comrsc.org These simulations can reveal the stability of the ligand-receptor complex, which is crucial for the sustained inhibitory activity of the drug. The simulations track parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of individual residues. icapsr.com For example, a study on pyrazole-carboxamides as carbonic anhydrase inhibitors used 50 ns molecular dynamics simulations to confirm the stability of the docked compounds in the active sites of the target enzymes. nih.gov

The insights gained from MD simulations are critical for understanding the mechanism of action of pyrazole-benzonitrile derivatives and for the rational design of new analogs with improved binding affinity and selectivity. By observing the dynamic behavior of the ligand in the binding pocket, researchers can identify opportunities to introduce new functional groups that can form additional favorable interactions, thereby enhancing the compound's potency. nih.gov

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance in Ligand-Receptor Studies |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time, relative to a reference structure. | Indicates the stability of the ligand-receptor complex. A stable RMSD suggests that the ligand remains bound in a consistent conformation. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues from their average position. | Identifies flexible regions of the protein and residues that are important for ligand binding and conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor over the course of the simulation. | Determines the key hydrogen bond interactions that contribute to the binding affinity and specificity of the ligand. |

| Binding Free Energy Calculations (e.g., MM/PBSA) | Estimates the free energy of binding of a ligand to a receptor. | Provides a quantitative measure of the binding affinity, which can be used to compare different ligands and guide lead optimization. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Pyrazole-Benzonitrile Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org QSAR models are widely used in drug design to predict the activity of novel compounds, identify the key structural features that influence activity, and guide the synthesis of more potent analogs. ijsdr.org

The development of a QSAR model typically involves a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). acs.org Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. acs.orgnih.gov

For example, 2D-QSAR studies on pyrazole derivatives have been conducted to design potential anti-cancer agents. nih.gov In such studies, descriptors related to the electronic and topological properties of the molecules were used to build models that could predict the anti-proliferative activity against various cancer cell lines. nih.gov These models can highlight which substituents at specific positions on the pyrazole-benzonitrile scaffold are likely to enhance the desired biological effect.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. ijsdr.org The output of a 3D-QSAR study is a contour map that visually represents the regions around the molecule where modifications are likely to increase or decrease activity. mdpi.com For instance, these maps might indicate that a bulky substituent is favored in a particular region to enhance steric interactions with the receptor, or that an electron-withdrawing group is preferred in another area to improve electrostatic interactions.

The predictive power of QSAR models allows for the virtual screening of large libraries of compounds and the rational design of novel pyrazole-benzonitrile derivatives with potentially enhanced therapeutic properties. ijsdr.org

Table 2: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptors | Information Encoded |

| Constitutional (1D) | Molecular Weight, Number of Atoms, Number of Rings | Basic structural properties of the molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Information about the connectivity and branching of the molecule. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | The 3D shape and size of the molecule. |

| Electronic | Dipole Moment, Partial Charges | The electronic distribution within the molecule. |

| Hydrophobic | LogP | The lipophilicity of the molecule, which influences its absorption and distribution. |

Pharmacological Characterization and Biological Target Engagement Studies

Mechanism of Action Elucidation for Pyrazole-Benzonitrile Scaffolds

The primary mechanism of action for pyrazole-benzonitrile compounds, including analogues of 3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile, is the antagonism of the androgen receptor. This activity is crucial in the context of prostate cancer, where AR signaling is a key driver of tumor growth and progression.

Investigation of Molecular Pathways Affected by this compound Analogues

As androgen receptor antagonists, this compound analogues directly interfere with the androgen signaling pathway. The binding of androgens to the AR initiates a conformational change that leads to the receptor's nuclear translocation, DNA binding, and the subsequent transcription of androgen-responsive genes. These genes are involved in critical cellular processes such as proliferation and survival.

By competitively binding to the AR, these pyrazole-benzonitrile compounds prevent the binding of endogenous androgens. This inhibition blocks the downstream signaling cascade, leading to a reduction in the expression of AR target genes, such as prostate-specific antigen (PSA). nih.govnih.govmdpi.com The ultimate molecular consequence is the suppression of androgen-dependent cellular proliferation and the induction of apoptosis in prostate cancer cells. nih.gov The mechanism of action for second-generation AR antagonists involves not only blocking the androgen-AR interaction but also reducing the nuclear translocation of the AR, thereby impairing its binding to chromatin and DNA. mdpi.comsemanticscholar.org

Identification of Novel or Untraditional Target Sites for Pyrazole-Benzonitrile Compounds

While the principal target of the this compound scaffold is the androgen receptor, the broader class of pyrazole (B372694) derivatives has been shown to interact with a variety of other biological targets. This suggests the potential for polypharmacology or the identification of novel applications for this chemical motif.

Research into diverse pyrazole-containing compounds has revealed inhibitory activity against several kinases and enzymes implicated in cancer and other diseases. For instance, various pyrazole derivatives have been identified as inhibitors of:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis. nih.govmdpi.com

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often dysregulated in cancer. nih.govmdpi.com

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation. mdpi.com

PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.

Rearranged during Transfection (RET) Kinase: A receptor tyrosine kinase implicated in several cancers. semanticscholar.org

Xanthine Oxidase: An enzyme involved in purine (B94841) metabolism. nih.gov

It is important to note that while the pyrazole core is versatile, specific analogues of this compound have been primarily optimized for AR antagonism. Further investigation would be required to determine if these specific derivatives possess significant activity at other targets.

Receptor Biology and Modulation

The interaction of pyrazole-benzonitrile derivatives with the androgen receptor is a key aspect of their pharmacological profile. Understanding the specifics of this interaction is crucial for designing more potent and effective therapeutic agents.

Androgen Receptor (AR) Antagonism in Related Pyrazole-Benzonitrile Derivatives

Numerous studies have synthesized and evaluated pyrazole derivatives for their ability to act as AR antagonists. These compounds have shown potent activity in inhibiting the proliferation of androgen-dependent prostate cancer cell lines. mdpi.comnih.govsemanticscholar.orgnih.gov The 3-chloro-4-cyanophenyl group is a common feature in non-steroidal AR antagonists and is thought to play a key role in their activity. escholarship.org

| Compound Type | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|

| Substituted Fused Pyrazolo-, Triazolo-, and Thiazolo-Pyrimidine Derivatives | Polycyclic fused ring systems | Potent AR antagonism and anti-prostate cancer activity | mdpi.comnih.govsemanticscholar.orgnih.gov |

| Oxobenzimidazole Derivatives | Designed based on AR antagonist pharmacophores | Inhibition of prostate and breast cancer cell lines | researchgate.net |

Ligand-Binding Pocket (LBP) vs. Non-LBP Targeting Mechanisms

The androgen receptor is a multi-domain protein, and while the ligand-binding domain (LBD) is the traditional target for antiandrogens, other domains are also critical for its function. Current evidence strongly suggests that this compound analogues and related second-generation antiandrogens exert their effects by binding to the ligand-binding pocket (LBP) of the AR. escholarship.orgnih.gov

The binding of these antagonists to the LBP induces conformational changes in the receptor that are distinct from those induced by agonists. nih.govnih.gov Specifically, the binding of antagonists can alter the dynamic fluctuations of Helix 12 (H12), a critical region of the LBD involved in coactivator recruitment. mdpi.comescholarship.orgnih.gov This disruption of the agonist conformation of the AR prevents the recruitment of coactivators necessary for transcriptional activation. mdpi.com While targeting non-LBD regions of the AR is an active area of research to overcome resistance, the primary mechanism for the pyrazole-benzonitrile scaffold remains LBP-directed antagonism. nih.govnih.gov

Strategies to Counter Antiandrogen Resistance in AR-Dependent Cancers

A major challenge in the treatment of prostate cancer is the development of resistance to antiandrogen therapies. This resistance can arise through various mechanisms, including mutations in the AR ligand-binding domain that can convert antagonists into agonists. mdpi.com

One strategy to overcome this resistance is the rational design of novel antiandrogens that are effective against these mutated forms of the AR. Molecular dynamics simulations and structural biology studies are being employed to understand how mutations, such as the F876L mutation, lead to resistance and to design new compounds that can effectively inhibit these mutant receptors. mdpi.comnih.gov The development of pyrazole-based compounds and other novel scaffolds aims to create potent AR antagonists that are less susceptible to these resistance mechanisms.

Another approach involves targeting pathways that are upregulated in resistant tumors. For example, in some resistant cell lines, there is an increased dependence on NAD+ synthesis, suggesting that inhibitors of this pathway could be a therapeutic option. biorxiv.org Furthermore, combination therapies that target both the AR and other signaling pathways, such as the PI3K/mTOR pathway, are being explored to prevent or overcome resistance. mdpi.comfrontiersin.org

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Negative Allosteric Modulation by Related Benzonitrile-Pyrazole-Pyrimidine Analogues

Analogues of this compound containing a pyrimidine (B1678525) ring have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). nih.govacs.org These allosteric modulators bind to a site on the receptor that is distinct from the glutamate binding site, allowing for a more nuanced regulation of receptor activity. acs.orgnih.govnih.govacs.org The mGlu5 receptor is a Class C G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system and is a significant target for treating various neurological and psychiatric disorders. nih.govacs.org

A notable example is the compound HTL14242, also known as 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile, which emerged from a fragment and structure-based drug discovery program. nih.gov This compound was developed by optimizing an initial pyrimidine hit identified through a high-concentration radioligand binding assay on a thermostabilized mGlu5 receptor. nih.gov The resulting analogue, HTL14242, demonstrated high affinity and ligand efficiency, establishing it as an advanced lead compound. nih.gov Structural studies of the stabilized mGlu5 receptor in complex with related molecules have provided detailed insights into the binding interactions within the allosteric pocket located in the 7-transmembrane (7TM) domain. nih.govacs.org The discovery of such potent benzonitrile-pyrimidine NAMs underscores the potential of this chemical scaffold for modulating mGlu5 activity. nih.gov

| Compound Analogue | Target | Activity | Discovery Method |

|---|---|---|---|

| HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) | Metabotropic Glutamate Receptor 5 (mGlu5) | Negative Allosteric Modulator (NAM) | Fragment Screening and Structure-Based Drug Design |

Corticotropin-Releasing Factor 1 (CRF-1) Receptor Antagonism in Related Scaffolds

The corticotropin-releasing factor 1 (CRF-1) receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the body's response to stress. nih.gov Consequently, CRF-1 receptor antagonists are being investigated as potential treatments for stress-related disorders like anxiety and depression. nih.govmdpi.commdpi.com While direct studies on this compound as a CRF-1 antagonist are not prominent, related scaffolds incorporating pyrazole and pyrimidine rings have shown significant affinity for this receptor.

A series of 3-phenylpyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to bind to the human CRF-1 receptor. nih.gov These compounds demonstrated notable affinity, highlighting the pyrazolo[1,5-a]pyrimidine (B1248293) core as a viable scaffold for developing CRF-1 receptor antagonists. nih.gov The development of non-peptide, small-molecule antagonists is a major focus of research due to their potential for better pharmacokinetic properties and blood-brain barrier permeability compared to peptide-based antagonists. mdpi.com Hundreds of such non-peptide antagonists have been developed, many of which show promise in animal models of stress. nih.govmdpi.com The efficacy of these related pyrazole-containing scaffolds suggests that the broader class of compounds, including benzonitrile-pyrazole derivatives, may warrant investigation for CRF-1 receptor antagonism.

| Related Scaffold | Target | Pharmacological Activity |

|---|---|---|

| 3-Phenylpyrazolo[1,5-a]pyrimidines | Corticotropin-Releasing Factor 1 (CRF-1) Receptor | Receptor Antagonism |

Enzyme Kinetics and Inhibitory Potency

In Vitro Enzyme Inhibition Assays and Kinetic Characterization

The pyrazole nucleus is a versatile scaffold that is present in numerous compounds with a wide range of biological activities, including enzyme inhibition. nih.govpharmatutor.orgacademicstrive.comnih.gov In vitro enzyme inhibition assays are crucial for determining the potency and mechanism of action of new chemical entities. These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction, allowing for the calculation of key kinetic parameters such as the half-maximal inhibitory concentration (IC50). For instance, an assay to screen for tubulin polymerization inhibitors measures the change in fluorescence as tubulin polymerizes into microtubules, a process that can be inhibited by certain compounds. nih.gov

Identification of Specific Enzymes Modulated by this compound Analogues

Research into the biological activities of pyrazole derivatives has led to the identification of several specific enzyme targets. Analogues featuring the pyrazole core have been shown to interact with key enzymes involved in inflammation and cell proliferation.

Tubulin: A pyrazole derivative, compound 5b, was identified as a tubulin polymerization inhibitor. nih.gov In a concentration-dependent manner, it inhibited the formation of microtubules, with a calculated IC50 value of 7.30 μM. nih.gov Tubulin is a critical component of the cellular cytoskeleton and a validated target for anticancer drugs.

Cyclooxygenase (COX): Several studies have reported that pyrazole derivatives can act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). benthamscience.comnih.gov These enzymes are central to the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular modeling studies have suggested that pyrazole analogues can interact with the COX-2 active site through hydrogen bonding and π-π interactions. nih.gov

| Enzyme Target | Related Analogue Class | Observed Effect | Reported Potency |

|---|---|---|---|

| Tubulin | 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives | Inhibition of polymerization | IC50 = 7.30 μM |

| Cyclooxygenase-2 (COX-2) | Pyrazole derivatives | Inhibition | Not specified |

Cellular and In Vitro Pharmacological Profiling

Cell-Based Assays for Biological Activity in Relevant Cell Lines (e.g., Cancer Cell Lines)

Analogues of this compound have been extensively evaluated in cell-based assays to determine their pharmacological effects, particularly their antiproliferative and cytotoxic activities against cancer cell lines. nih.govnih.govresearchgate.net The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method to assess cell viability and the cytotoxic potential of compounds. nih.govpensoft.netresearchgate.net

Numerous studies have demonstrated that compounds containing the pyrazole-benzonitrile scaffold possess significant anticancer activity across a variety of human cancer cell lines. For example, novel α-cyano indolylchalcones incorporating a pyrazole moiety showed potent and selective cytotoxicity against the HCT116 colon carcinoma cell line, with one compound (7f) exhibiting an IC50 value of 6.76 µg/mL. nih.gov This compound was found to induce apoptosis through the upregulation of p53 and the pro-apoptotic BAX gene. nih.gov

Another study focused on 1-substituted-3-(3-chloro-5-methoxyphenyl)-4-pyridinylpyrazole derivatives, which were tested against the A375 human melanoma cell line. researchgate.net Several of these compounds showed superior antiproliferative activity compared to the reference drug Sorafenib. researchgate.net Similarly, pyrazolo[4,3-c]pyridine derivatives have shown low micromolar GI50 values against K562 (leukemia), MV4-11 (leukemia), and MCF-7 (breast cancer) cell lines. researchgate.net These findings collectively indicate that the pyrazole-benzonitrile framework and its analogues are promising scaffolds for the development of novel anticancer agents. nih.govresearchgate.net

| Analogue Scaffold | Cell Line | Cancer Type | Activity Metric | Reported Potency |

|---|---|---|---|---|

| α-cyano indolylchalcone pyrazole | HCT116 | Colon Carcinoma | IC50 | 6.76 µg/mL |

| α-cyano indolylchalcone pyrazole | A549 | Lung Carcinoma | IC50 | >50 µg/mL |

| Pyrazolo[4,3-c]pyridines | K562 | Leukemia | GI50 | Low micromolar |

| Pyrazolo[4,3-c]pyridines | MV4-11 | Leukemia | GI50 | Low micromolar |

| Pyrazolo[4,3-c]pyridines | MCF-7 | Breast Cancer | GI50 | Low micromolar |

| 1-substituted-3-(3-chloro-5-methoxyphenyl)-4-pyridinylpyrazole | A375 | Melanoma | IC50 | Superior to Sorafenib |

Assessment of Anti-Proliferative Activity and Tumor Growth Inhibition (in vitro)

The anti-proliferative activity of this compound derivatives has been evaluated in various cancer cell lines. A notable study focused on the development of 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as androgen receptor (AR) antagonists for the treatment of prostate cancer. In this research, the core structure, 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile, was utilized as a novel scaffold. A series of 46 compounds were synthesized and assessed for their biological activity. Several of these derivatives demonstrated potent AR antagonistic activities, with IC50 values as low as 69 nM. acs.org

One of the lead compounds from this series, 4c , not only showed significant in vitro potency but also exhibited effective tumor growth inhibition in a LNCaP xenograft model when administered orally. acs.org This indicates that the this compound scaffold can be effectively modified to produce compounds with significant in vivo anti-tumor efficacy.

While detailed in vitro tumor growth inhibition data for a broad range of derivatives of the specific parent compound is not extensively available in the public domain, the general class of pyrazole-benzonitrile compounds has shown promise. For instance, various pyrazole derivatives have been reported to exhibit anti-proliferative effects against a multitude of cancer cell lines, including those of the breast, lung, and colon. nih.gov The anti-proliferative activity is often assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

The following table summarizes the in vitro anti-proliferative activity of selected 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamide derivatives against prostate cancer cells.

| Compound | AR Antagonistic Activity (IC50, nM) | Cell Line |

|---|---|---|

| 2f | <100 | LNCaP |

| 2k | <100 | LNCaP |

| 4c | 69 | LNCaP |

Structure-Activity Relationship (SAR) Studies in Pyrazole-Benzonitrile Chemistry

Comprehensive SAR Analysis of this compound Derivatives for Biological Potency and Selectivity

The structure-activity relationship (SAR) of derivatives based on the this compound scaffold reveals critical insights into the structural requirements for potent biological activity. Studies on 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as androgen receptor (AR) antagonists have provided a detailed SAR analysis. acs.org

Key findings from the SAR studies include:

Substitution on the Pyrazole Ring: Modifications at the 3-position of the pyrazole ring with an acetamide (B32628) moiety were found to be crucial for the observed AR antagonistic activity. The nature of the substituents on the amide nitrogen played a significant role in modulating the potency.

Substitution on the Benzonitrile (B105546) Ring: The presence of the chloro and cyano groups on the phenyl ring attached to the pyrazole nitrogen is a key feature of this scaffold. The relative positions of these substituents are important for the interaction with the biological target.

Influence of Different Moieties: Introduction of various cyclic and acyclic functionalities at the terminal end of the acetamide side chain led to a range of potencies. For instance, compounds with specific piperidine (B6355638) and pyrrolidine (B122466) derivatives exhibited enhanced activity.

The following table provides a summary of the SAR for key derivatives, highlighting the impact of different substituents on AR antagonistic activity.

| Compound | Modification | AR Antagonistic Activity (IC50, nM) |

|---|---|---|

| 2f | Terminal piperidine moiety | <100 |

| 2k | Terminal substituted piperidine moiety | <100 |

| 4c | Terminal pyrrolidine moiety | 69 |

Rational Design Principles for Optimized Pyrazole-Benzonitrile Compounds

The rational design of optimized pyrazole-benzonitrile compounds is guided by the understanding of their mechanism of action and the structural features of their biological targets. For the 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamide series, the design was initiated through a scaffold hopping strategy from known androgen receptor (AR) ligand-binding pocket (LBP) antagonists. acs.org

The key principles for the rational design of these compounds include:

Scaffold Hopping and Core Structure Design: The 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile core was designed as a novel scaffold to explore new chemical space for AR antagonists. This approach aimed to identify compounds with potentially different binding modes or improved properties compared to existing antagonists.

Targeting Specific Binding Pockets: While traditional AR antagonists target the ligand-binding pocket, the design of these novel pyrazole-benzonitrile derivatives also considered targeting non-LBP sites, such as the AR binding function 3 (BF3) site. This strategy is aimed at overcoming resistance mechanisms associated with LBP-targeted therapies.

Optimization of Physicochemical Properties: Rational design also focuses on improving the drug-like properties of the compounds, such as solubility, metabolic stability, and oral bioavailability. Modifications to the peripheral substituents are systematically made to enhance these properties without compromising the biological activity. For example, the introduction of polar groups or the modulation of lipophilicity can lead to improved pharmacokinetic profiles.

Structure-Based Design: Where available, the crystal structure of the target protein in complex with a ligand can guide the design of new analogs. By visualizing the binding interactions, medicinal chemists can introduce modifications that enhance affinity and selectivity. Although not explicitly detailed for the this compound parent compound, this is a general and powerful principle in drug design. researchgate.netresearchgate.net

The successful development of compound 4c , which showed potent in vitro activity and in vivo efficacy, underscores the effectiveness of these rational design principles in optimizing the pyrazole-benzonitrile scaffold for therapeutic applications. acs.org

Future Perspectives and Advanced Research Avenues

Development of 3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to multiple biological targets with high affinity through targeted modifications. nih.gov The pyrazole (B372694) ring system is widely recognized as such a scaffold. nih.govnih.govnih.govresearchgate.netresearchgate.net Its five-membered aromatic structure containing two adjacent nitrogen atoms provides a unique combination of features: it is metabolically stable, capable of participating in various non-covalent interactions such as hydrogen bonding and π-π stacking, and its structure can be readily and diversely functionalized. nih.govresearchgate.net

These characteristics make the pyrazole core an indispensable anchor for the design of novel therapeutic agents. amazonaws.com The number of approved drugs containing a pyrazole nucleus has seen a significant increase, highlighting its clinical importance. nih.govnih.gov The success of these drugs underscores the potential of the pyrazole scaffold to generate compounds with favorable drug-like properties.

This compound incorporates this privileged pyrazole ring, along with a substituted benzonitrile (B105546) group. This combination offers a robust framework for creating libraries of new chemical entities. The chloro and nitrile substituents on the benzene (B151609) ring provide specific electronic and steric properties that can be fine-tuned to optimize interactions with biological targets, making it an attractive starting point for the development of new lead compounds.

| Drug Name | Therapeutic Area | Target/Mechanism of Action |

| Sildenafil | Erectile Dysfunction, Pulmonary Hypertension | PDE5 Inhibitor |

| Celecoxib | Anti-inflammatory | COX-2 Inhibitor |

| Ruxolitinib | Myelofibrosis, Polycythemia Vera, Cancer | JAK1/JAK2 Inhibitor |

| Ibrutinib | B-cell Cancers | Bruton's Tyrosine Kinase (BTK) Inhibitor |

| Axitinib | Renal Cell Carcinoma | VEGFR, PDGFR, c-KIT Inhibitor |

| Baricitinib | Rheumatoid Arthritis | JAK1/JAK2 Inhibitor |

| Niraparib | Ovarian Cancer | PARP Inhibitor |

| Lenacapavir | HIV Infection | HIV-1 Capsid Inhibitor |

Exploration of Novel Biological Targets for Pyrazole-Benzonitrile Compounds

The versatility of the pyrazole scaffold is demonstrated by the wide array of biological targets its derivatives have been shown to modulate. nih.govresearchgate.net Pyrazole-containing compounds have been developed as inhibitors for a multitude of enzymes and as ligands for various receptors, leading to applications in diverse therapeutic areas including oncology, inflammation, and infectious diseases. researchgate.netamazonaws.comnih.govbohrium.com

Historically, pyrazole derivatives have been investigated for their activity against targets such as:

Kinases: A significant number of pyrazole derivatives are kinase inhibitors, targeting enzymes like EGFR, CDK2, PI3K, and BTK, which are crucial in cancer cell signaling pathways. nih.gov

Cyclooxygenase (COX) enzymes: Pyrazole-based anti-inflammatory agents are known to inhibit COX enzymes, which are involved in pain and inflammation pathways. researchgate.net

Tubulin: Some pyrazole compounds have been identified as tubulin polymerization inhibitors, a mechanism used in cancer chemotherapy. nih.gov

DNA: Certain derivatives have shown the ability to bind to the minor groove of DNA, leading to cytotoxic effects against tumor cells. nih.gov

Future research will focus on exploring novel biological targets for compounds derived from the this compound scaffold. The unique substitution pattern of this molecule may confer selectivity for previously unexploited targets or new isoforms of known targets. High-throughput screening (HTS) campaigns against diverse target panels, including G-protein coupled receptors (GPCRs), ion channels, and epigenetic modifiers, could unveil new therapeutic opportunities for this class of compounds.

| Pyrazole Derivative Class | Example Target(s) | Therapeutic Potential |

| Polysubstituted pyrazoles | DNA Minor Groove | Anticancer nih.gov |

| Indole-pyrazole hybrids | Cyclin-dependent kinase 2 (CDK2) | Anticancer nih.gov |